molecular formula C12H16ClN3O B1401319 1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone CAS No. 1316218-48-0

1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone

Cat. No. B1401319
CAS RN: 1316218-48-0
M. Wt: 253.73 g/mol
InChI Key: CUWXOJYWBPXYIZ-UHFFFAOYSA-N
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Description

1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It has recently gained significant attention in the field of chemistry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H16ClN3O . Unfortunately, the specific structural details are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Iron and Cobalt Dichloride Complexes : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a related compound, was synthesized to create NNN tridentate ligands, which were used to coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, including oligomerization and polymerization, with higher activities observed at elevated ethylene pressure (Sun et al., 2007).

  • Photoinduced Direct Oxidative Annulation : A process involving photoinduced direct oxidative annulation was described for 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, leading to the synthesis of highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones (Zhang et al., 2017).

Biological Activities

  • Antioxidant Activity : Some newly synthesized pyrrolyl selenolopyridine compounds, which are structurally related, showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

  • Antibacterial and Antifungal Activities : New Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone and its derivatives demonstrated antibacterial activity against various gram-positive and gram-negative bacteria. Additionally, synthesized compounds showed moderate antifungal activity against strains of Candida (Patel et al., 2011; Mamolo et al., 2003).

Catalysis

  • Catalytic Behavior of Ligands : The catalytic behavior of ligands derived from similar compounds towards ethylene reactivity was studied, showing that the iron and cobalt complexes with para-methyl substituents of aryl group linked on the imino group exhibited the highest activity (Sun et al., 2007).

properties

IUPAC Name

1-[2-[2-(6-chloropyridazin-3-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-8-2-3-11(16)6-4-10-5-7-12(13)15-14-10/h5,7,11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXOJYWBPXYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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